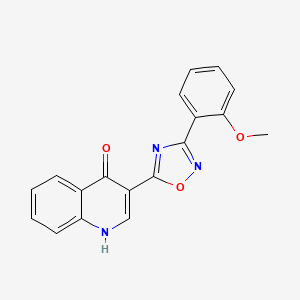

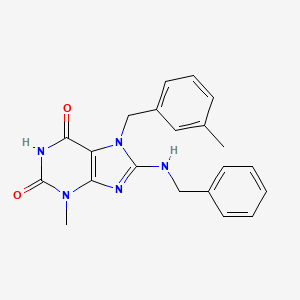

3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one” is a heterocyclic compound. It contains a quinoline moiety, which is a well-known nitrogenous tertiary base . Quinoline derivatives have been used since ancient times .

Synthesis Analysis

The synthesis of similar compounds involves various methods. For example, series of pyrazolo[4,3-c]quinolin-3,4-dione regioisomers were synthesized through a simple and convenient condensation reaction . Another method involves the reaction of 4-hydroxy-3-(3-phenylacryloyl)-1H-quinolin-2-ones with hydroxyl amine hydrochloride in pyridine under refluxing conditions .Molecular Structure Analysis

Quinoline, also called benzopyridine, has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The compound likely has a similar structure, with additional groups attached to the quinoline core.Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. For instance, derivatives of 2-styryl-5H-1,3-oxazolo[4,5-c]quinolin-4-ones were synthesized via the reaction of 4-hydroxy-3-(3-phenylacryloyl)-1H-quinolin-2-ones and hydroxyl amine hydrochloride .Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

This compound serves as a starting material for the synthesis of various biologically active molecules. Utilizing a palladium-catalyzed cross-coupling reaction and cyclization, researchers can construct pyrrole rings efficiently, leading to the creation of compounds with potential biological activities .

Development of Anti-Tumor Agents

Derivatives of this compound have been explored for their anti-tumor properties. For instance, certain derivatives have shown superior cytotoxicity in primary PARPi-resistant cell lines, suggesting their potential as potent PARP inhibitors that could overcome drug resistance in cancer therapy .

Anti-Viral Research

The structural framework of this compound allows for the development of anti-viral agents. Research has indicated that derivatives can be synthesized to exhibit anti-tobacco mosaic virus (anti-TMV) activity, which is crucial for protecting agricultural crops from viral pathogens .

Medicinal Chemistry: Enhancing Drug Sensitivity

In medicinal chemistry, this compound’s derivatives are designed to enhance sensitivity in drug-resistant cells. This is particularly relevant in the context of primary PARPi-resistant cell lines, where novel derivatives can significantly suppress tumor growth and improve drug efficacy .

Molecular Docking and Dynamics Simulations

The compound is used in molecular docking and dynamics simulations to understand its interaction with biological targets. This computational approach helps in predicting the binding affinity and stability of the compound within the target site, aiding in the design of more effective drugs .

Apoptosis Induction

Studies have shown that certain derivatives can induce apoptosis in cancer cells by stimulating the formation of intracellular reactive oxygen species (ROS) and depolarizing the mitochondrial membrane. This leads to increased expression of pro-apoptotic proteins and activation of caspases, which are crucial for programmed cell death .

Propriétés

IUPAC Name |

3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3/c1-23-15-9-5-3-7-12(15)17-20-18(24-21-17)13-10-19-14-8-4-2-6-11(14)16(13)22/h2-10H,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJALRRZPLNOTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-Methyl-N-(1H-pyrazol-5-ylmethyl)anilino]ethanesulfonyl fluoride](/img/structure/B2582051.png)

![8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2582053.png)

![2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2582054.png)

![3-[5-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2582063.png)

![N-cyclohexyl-2-[[2-(1H-indol-3-ylmethyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2582065.png)

![N-[1,3-benzothiazol-2-yl(phenyl)phosphoryl]-1,3-thiazol-2-amine](/img/structure/B2582066.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2582068.png)

![[5-(4-Amino-2-bromophenyl)-2-furyl]methanol](/img/structure/B2582069.png)

![2-fluoro-N-{4-[2-(4-hydroxypiperidin-1-yl)ethyl]phenyl}pyridine-4-carboxamide](/img/structure/B2582070.png)